molecular formula C8H2F5N B1621507 2,3-Difluoro-4-(trifluoromethyl)benzonitrile CAS No. 240122-24-1

2,3-Difluoro-4-(trifluoromethyl)benzonitrile

Cat. No.: B1621507
CAS No.: 240122-24-1
M. Wt: 207.1 g/mol
InChI Key: FBNHHKLZBCDJQU-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H2F5N It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a benzonitrile core

Scientific Research Applications

2,3-Difluoro-4-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-4-(trifluoromethyl)benzonitrile typically involves the introduction of fluorine atoms into the benzonitrile structure. One common method involves the reaction of 2,3-difluorobenzonitrile with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The production process must ensure high purity and yield, often achieved through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated groups.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic compounds, strong bases, and oxidizing or reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to elevated levels depending on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzonitriles, while coupling reactions can produce complex aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-4-(trifluoromethyl)benzonitrile is unique due to the combination of difluoro and trifluoromethyl groups, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2,3-difluoro-4-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5N/c9-6-4(3-14)1-2-5(7(6)10)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNHHKLZBCDJQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371818
Record name 2,3-difluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240122-24-1
Record name 2,3-difluoro-4-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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